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Compound of Interest

Compound Name: Ethyl heptafluorobutyrylacetate

Cat. No.: B1362859

Abstract

Ethyl heptafluorobutyrylacetate (CAS 336-62-9) is a fluorinated (3-keto ester of significant
interest in synthetic chemistry, valued for its utility in creating complex fluorinated molecules for
pharmaceutical and materials science applications. A precise understanding of its molecular
structure is paramount for its effective use. This technical guide provides a comprehensive
analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound.
We delve into the causal basis for the observed spectral features, offering field-proven insights
into data interpretation and presenting robust, self-validating experimental protocols for data
acquisition.

Molecular Structure and Physicochemical
Properties

Ethyl heptafluorobutyrylacetate possesses a unique structure combining a flexible ethyl
ester group, a reactive -dicarbonyl system, and a sterically demanding, electron-withdrawing
heptafluorobutyl chain. This combination dictates its chemical reactivity and is clearly
elucidated by the spectroscopic methods detailed herein.

e Chemical Formula: CsH7F703
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e Molecular Weight: 284.13 g/mol [1]
» IUPAC Name: Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

The presence of the B-dicarbonyl moiety allows for keto-enol tautomerism. While the
equilibrium in solution can be influenced by the solvent, the following analyses are based on

the predominant keto form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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